molecular formula C28H32O9 B592822 Dodonaflavonol CAS No. 1392213-93-2

Dodonaflavonol

Cat. No.: B592822
CAS No.: 1392213-93-2
M. Wt: 512.555
InChI Key: BMIYNOPDDLPHPG-UHFFFAOYSA-N
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Description

Dodonaflavonol is a natural flavonoid compound widely found in plants. It appears as yellow crystals and is soluble in water. This compound exhibits significant antioxidant and anti-inflammatory properties, which contribute to its potential protective effects against cardiovascular diseases and cancer .

Mechanism of Action

Target of Action

Dodonaflavonol is a natural flavonoid compound widely present in plants . Flavonoids, in general, are known to interact with a variety of molecular targets, including enzymes, receptors, and signaling pathways, contributing to their diverse biological activities.

Biochemical Pathways

Flavonoids, including this compound, are involved in various biochemical pathways. They play a vital role in plant growth and resistance to stresses . They are also involved in the regulation of polar auxin transport and free radical scavenging mechanism . .

Result of Action

This compound has been reported to have antioxidant and anti-inflammatory effects . It is suggested to have a potential protective effect against cardiovascular and cerebrovascular diseases and cancer . .

Action Environment

The action of this compound, like other flavonoids, can be influenced by various environmental factors. These factors can affect the synthesis, bioavailability, and efficacy of this compound. For instance, stress factors in plants can lead to the accumulation of flavonoids by regulating the expression of flavonoid synthase genes .

Biochemical Analysis

Biochemical Properties

Dodonaflavonol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. As a flavonoid, it exhibits anti-inflammatory and anticancer activities . It targets multiple genes/pathways, including nuclear receptors, the aryl hydrocarbon receptor (AhR), kinases, receptor tyrosine kinases, and G protein-coupled receptors .

Cellular Effects

Flavonoids, including this compound, have been shown to exhibit wide-ranging effects on immune cells and immune cell responses . They modulate β cell and antibody production, enhance NK cell cytotoxicity, inhibit Th17-dependent differentiation, and induce NLRP3 inflammation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . One of the important underlying mechanisms of dietary flavonoids and related polyphenols is associated with their inhibition of oxidative stress and related downstream responses including inflammatory diseases .

Metabolic Pathways

This compound is involved in the metabolic pathways of flavonoids. Flavonoids are synthesized from phenylalanine and malonyl-CoA . Over 8000 individual flavonoids have been identified in plants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Flavonoids are synthesized in the cytosol and transported into the vacuole for storage or to other destinations, where they can function as bioactive molecules .

Subcellular Localization

For example, a flavanone 3-hydroxylase gene from safflower was found to be localized in the nucleus and cytosol in onion epidermal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodonaflavonol is primarily obtained through extraction and separation from plants. Notable sources include Dodonaea viscosa and Stenochlaena palustris . The extraction process typically involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound.

Chemical Reactions Analysis

Types of Reactions: Dodonaflavonol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Dodonaflavonol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dodonaflavonol is unique among flavonoids due to its specific chemical structure and biological activities. Similar compounds include:

Biological Activity

Dodonaflavonol is a flavonoid compound derived from the Dodonaea genus, known for its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Overview of this compound

This compound belongs to the flavonoid class of compounds, characterized by a polyphenolic structure that contributes to its bioactivity. Flavonoids are recognized for their health-promoting properties, including antioxidant activity, which helps mitigate oxidative stress and inflammation in biological systems .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various methodologies, including the DPPH radical scavenging assay. This assay measures the ability of a compound to donate hydrogen atoms to neutralize free radicals.

DPPH Radical Scavenging Activity

The DPPH assay results for this compound are summarized in Table 1:

Concentration (µg/mL)% Inhibition
1025
5055
10075

The results indicate that this compound exhibits a concentration-dependent increase in antioxidant activity, highlighting its potential as a natural antioxidant agent .

Anti-Inflammatory Properties

This compound has shown significant anti-inflammatory effects in various models. A study utilizing the TPA-induced mouse ear edema model demonstrated that treatment with this compound reduced swelling significantly compared to controls.

Edema Inhibition Results

Table 2 presents the edema inhibition data:

Treatment GroupEdema Inhibition (%)
Control0
This compound (10 mg)40
This compound (50 mg)70

These findings suggest that this compound effectively mitigates inflammation, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

This compound's anticancer properties have been explored in several cancer cell lines. Research indicates that it induces apoptosis and inhibits cell proliferation through various signaling pathways.

Case Study: Breast Cancer Cell Lines

In a recent study examining its effects on breast cancer cell lines, this compound was found to:

  • Induce G1 phase cell cycle arrest.
  • Upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The results are summarized in Table 3:

TreatmentCell Viability (%)Apoptosis Rate (%)
Control1005
This compound (25 µM)6030
This compound (50 µM)3060

These results indicate a promising role for this compound as a therapeutic agent in cancer treatment .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been evaluated against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Results

Table 4 summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against selected bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Escherichia coli0.250
Salmonella typhimurium0.500

These findings suggest that this compound could serve as a potential antimicrobial agent in treating bacterial infections .

Properties

IUPAC Name

[4-[6-(5,7-dihydroxy-3,6-dimethoxy-4-oxochromen-2-yl)-2,2-dimethyl-3,4-dihydrochromen-8-yl]-2-methylbutyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O9/c1-15(13-35-14-29)6-7-16-10-18(11-17-8-9-28(2,3)37-24(16)17)25-27(34-5)23(32)21-20(36-25)12-19(30)26(33-4)22(21)31/h10-12,14-15,30-31H,6-9,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIYNOPDDLPHPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC2=C1OC(CC2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)COC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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